Hexachlorocyclohexane

Description

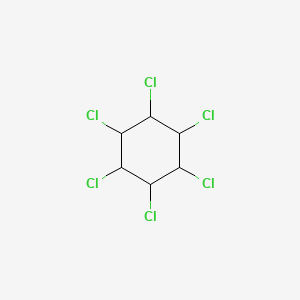

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Global Distribution of Hexachlorocyclohexane Isomers

Atmospheric Transport and Deposition of Hexachlorocyclohexanes

The relatively high volatility of HCH isomers facilitates their transport into the atmosphere, where they can exist in both the vapor and particulate phases. cdc.govnih.gov This atmospheric mobility is a key factor in their global dissemination, leading to their presence in remote regions such as the Arctic and Antarctica, far from any direct application sites. dss.go.thcancer.gov

Once in the atmosphere, HCH isomers are subject to long-range transport, a process that allows for their distribution across continents and oceans. usgs.gov The atmospheric lifetime of HCH is significant, allowing it to travel great distances before being removed. nih.govcdc.gov This transport is influenced by atmospheric circulation patterns, with evidence suggesting that HCH can be transported from areas of historical or current use to pristine environments. jeionline.orgsswm.info For instance, a strong correlation has been observed between global α-HCH emissions and its air concentrations in the Arctic, indicating that atmospheric long-range transport was the dominant pathway for this isomer to enter the Arctic atmosphere. jeionline.org The ratio of α-HCH to γ-HCH can be used to track the global transport of these compounds. cancer.govresearchgate.netacs.org

The process of "global distillation" or the "grasshopper effect" plays a significant role in the accumulation of HCH in colder regions. This phenomenon involves the volatilization of HCH from warmer soils and surface waters, its transport through the atmosphere, and subsequent deposition in cooler climates where it becomes trapped. This leads to higher concentrations of HCH in the polar regions.

HCH isomers are removed from the atmosphere through both wet and dry deposition. nih.gov Wet deposition occurs when HCH in the vapor or particulate phase is scavenged by precipitation (rain or snow). cdc.govnih.gov Dry deposition involves the settling of HCH-laden particles or the direct absorption of gaseous HCH onto surfaces. nih.gov

Research near the southern Baltic Sea provided specific flux rates for dry deposition. In the summer of 1997, the dry deposition flux rate of α-HCH ranged from 0.1 to 5.1 ng/m²/day, while the flux rate of γ-HCH was between 0.9 and 32.6 ng/m²/day. nih.gov These rates showed seasonal variation, with lower deposition during the winter months. nih.gov An earlier study estimated the removal rates of γ-HCH by rainfall to be 2.5% per week and by dry deposition to be 3.3% per week, with an estimated atmospheric residence time of 17 weeks. nih.gov

Table 1: Atmospheric Deposition Rates of HCH Isomers

| Isomer | Deposition Process | Flux Rate / Removal Rate | Location | Year of Study |

|---|---|---|---|---|

| α-HCH | Dry Deposition | 0.1 - 5.1 ng/m²/day | Southern Baltic Sea | 1997 |

| γ-HCH | Dry Deposition | 0.9 - 32.6 ng/m²/day | Southern Baltic Sea | 1997 |

| γ-HCH | Wet Deposition (Rainfall) | 2.5% per week | Not Specified | 1971 |

| γ-HCH | Dry Deposition | 3.3% per week | Not Specified | 1971 |

This compound (B11772) Occurrence in Aquatic Ecosystems

Following atmospheric deposition and runoff from contaminated soils, HCH isomers are frequently detected in various aquatic environments, from freshwater lakes and rivers to the open ocean. nih.govresearchgate.net Their persistence in water is influenced by factors such as temperature, pH, and microbial activity. dss.go.th

HCH isomers have been identified in numerous freshwater bodies worldwide. beyondpesticides.org Monitoring data from the United States indicates the presence of α-HCH in surface water and groundwater, although the frequency of detection has varied over time. nih.gov For example, between 1978 and 2006, α-HCH was detected in 0.5% of 35,766 surface water samples, with concentrations ranging from 2.93x10⁻⁵ to 55,000 ng/L. nih.gov More recent sampling in 2022 found α-HCH in 2% of 945 surface water samples, with concentrations between 0.1 and 1.7 ng/L. nih.gov In groundwater, α-HCH was detected in 0.3% of 16,493 samples taken between 1981 and 2006, with concentrations from 1.1 to 5,000 ng/L. nih.gov

Contamination of freshwater systems can occur through agricultural runoff and direct application to water bodies for pest control. epa.govinchem.org Once in these systems, HCH can be broken down by microorganisms, although this process can be slow. cdc.gov The estimated half-lives for γ-HCH from degradation in rivers, lakes, and groundwater are 3–30 days, 30–300 days, and >300 days, respectively. cdc.gov

Table 2: Concentration of α-HCH in U.S. Freshwater Systems

| Water Body Type | Sampling Period | Detection Frequency | Concentration Range (ng/L) | Mean Concentration (ng/L) |

|---|---|---|---|---|

| Surface Water | 1978–2006 | 0.5% of 35,766 samples | 2.93x10⁻⁵–55,000 | 150 |

| Surface Water | 2022 | 2% of 945 samples | 0.1–1.7 | 0.28 |

| Groundwater | 1981–2006 | 0.3% of 16,493 samples | 1.1–5,000 | 153 |

HCH isomers are widespread in marine environments, with their distribution reflecting historical usage patterns and oceanic transport. researchgate.net Concentrations generally decrease from the Northern Hemisphere, where historical use was higher, to the Southern Hemisphere. dss.go.thresearchgate.net Shipboard measurements in the Atlantic and Southern Oceans found that the sum of α-, γ-, and β-HCH concentrations in the lower atmosphere ranged from 12 to 37 pg/m³ in the Northern Hemisphere and 1.5 to 4.0 pg/m³ in the Southern Hemisphere. researchgate.net Correspondingly, dissolved water concentrations of α-HCH, γ-HCH, and β-HCH were 0.33-47 pg/L, 0.02-33 pg/L, and 0.11-9.5 pg/L, respectively, also showing a decrease from the North Atlantic to the Southern Ocean. researchgate.net

Air-water gas exchange is a critical process governing the fate of HCH in marine systems. usgs.govepa.gov The direction of this exchange (from air to water or vice versa) depends on the concentration gradient between the atmosphere and surface water. In some regions, the ocean acts as a sink for HCH, absorbing it from the atmosphere. epa.gov This is particularly true in areas where microbial degradation in surface waters depletes HCH concentrations, driving a net flux from the air into the water. epa.gov Conversely, in other areas, particularly those with historical contamination, the ocean can act as a secondary source, re-emitting HCH back into the atmosphere. acs.org

This compound Accumulation in Terrestrial Matrices

When applied to land or deposited from the atmosphere, HCH isomers can persist in soil for extended periods. researchgate.net The primary removal process from soil is volatilization into the air, though microbial degradation and uptake by plants also occur. dss.go.th The persistence of HCH in soil is influenced by factors such as soil type, temperature, and moisture content. researchgate.net For example, lindane was found to be more persistent in muck soil than in sandy loam. researchgate.net

HCH has a low to moderate mobility in soil, but leaching to groundwater can occur. nih.govnih.gov The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to sorb to soil organic matter, for HCH isomers ranges from moderate to very strong, indicating that they can be tightly bound to soil particles. nih.govnih.gov For α-HCH, Koc values of 681 and 617 have been reported under aerobic and anaerobic conditions, respectively, while for γ-HCH, the values were 641 and 694. nih.gov A much higher Koc value of 54,000 was observed for a mixture of HCH isomers in a soil with low organic carbon content. nih.gov

The β-HCH isomer is often the most persistent and predominant isomer found in soils and biota due to its greater resistance to degradation. dss.go.th This persistence contributes to the long-term contamination of terrestrial ecosystems and provides a continuing source of HCH to the atmosphere and adjacent water bodies.

Table 3: Soil Organic Carbon Partition Coefficients (Koc) for HCH Isomers

| Isomer | Condition | Koc Value |

|---|---|---|

| α-HCH | Aerobic | 681 |

| α-HCH | Anaerobic | 617 |

| γ-HCH | Aerobic | 641 |

| γ-HCH | Anaerobic | 694 |

| HCH Isomer Mix | Not Specified | 54,000 |

Soil Contamination Dynamics of Hexachlorocyclohexanes

Soils act as a primary reservoir for HCH isomers, accumulating these compounds through direct application, atmospheric deposition, and the use of contaminated irrigation water. The dynamics of HCH in soil are complex, involving processes of sorption, desorption, volatilization, and degradation, which are isomer-specific.

The distribution and concentration of HCH isomers in soil vary significantly across different regions, largely reflecting historical usage. For instance, in a study conducted in Tianjin, China, total HCH concentrations in soil samples ranged from 1.3 to 1095 ng/g, with β-HCH being the most predominant isomer, accounting for 52.5% of the total HCHs. nih.govresearchgate.net This predominance of β-HCH is a common finding in many contaminated sites due to its high persistence and resistance to degradation. researchgate.net In contrast, studies in other regions might show a higher prevalence of α-HCH and γ-HCH, which can indicate more recent inputs or different degradation pathways.

Several factors influence the retention and movement of HCH isomers in soil. The total organic carbon (TOC) content of the soil is a critical factor, with higher TOC generally leading to greater sorption and reduced mobility of HCH isomers. nih.gov However, the relationship is not always straightforward, and other soil properties like pH and clay content can also play a role, although their impact has been found to be less significant in some studies. nih.gov Desorption experiments have revealed differences among isomers, with a general trend of α- ≥ γ- > δ- > β-HCH in terms of desorption capacity, indicating that β-HCH is the most strongly bound to soil particles. nih.gov

The following interactive table provides a summary of HCH isomer concentrations found in soil from various global locations.

Sediment Partitioning and Sequestration of Hexachlorocyclohexanes

Sediments in rivers, lakes, and oceans serve as a long-term sink for persistent organic pollutants like HCH isomers. The process of partitioning describes the distribution of a chemical between the sediment and the overlying water, while sequestration refers to the long-term storage of the chemical within the sediment matrix, rendering it less bioavailable.

The partitioning of HCH isomers into sediments is largely governed by their hydrophobicity, which is indicated by their octanol-water partition coefficient (Kow). Isomers with higher Kow values tend to associate more strongly with the organic carbon fraction of sediments. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. Studies have shown that Koc values for HCH isomers can vary depending on the specific isomer and the characteristics of the sediment. For example, in a laboratory sediment/water system, the Koc values for α-HCH were determined to be 681 and 617 under aerobic and anaerobic conditions, respectively, while for γ-HCH, the values were 641 and 694. nih.govcdc.gov In a soil from Nagpur, India, a mixture of HCH isomers exhibited a very high Koc value of 54,000, indicating strong sorption. nih.govcdc.gov

The sequestration of HCH in sediments is a crucial process that can reduce the exposure of aquatic organisms to these toxic compounds. Over time, HCH molecules can become more tightly bound within the sediment matrix, a process known as aging. This can involve the diffusion of the molecules into the micropores of organic matter and mineral particles. The presence of black carbon (soot) in sediments can also significantly enhance the sorption and sequestration of HCH isomers. nih.gov

The relative abundance of HCH isomers in sediments often differs from that in the water column. Due to its lower water solubility and higher resistance to degradation, β-HCH is frequently the most dominant isomer found in sediment samples globally. dss.go.th For instance, in a study of Arctic lakes, the β-isomer constituted 45-65% of the total HCHs in the sediments of the four southern lakes. dss.go.th In contrast, higher concentrations of the more volatile α- and γ-HCH isomers in some Arctic lake sediments are indicative of long-range atmospheric transport. dss.go.th Total HCH concentrations in Arctic lake sediments have been reported to range from 0.05 to nearly 3 ng/g dry weight. dss.go.th

The following interactive table summarizes the concentrations of HCH isomers and their partitioning coefficients in sediments from different locations.

Environmental Fate and Transformation Pathways of Hexachlorocyclohexane Isomers

Biotic Degradation Mechanisms of Hexachlorocyclohexanes

Hexachlorocyclohexane (B11772) (HCH), a persistent organic pollutant, is subject to biotic degradation by a variety of microorganisms. tandfonline.comuri.edunih.gov These processes are critical for the natural attenuation and bioremediation of HCH-contaminated environments. uri.edunih.gov Microbial degradation of HCH isomers occurs under both aerobic and anaerobic conditions, involving distinct metabolic pathways and enzymatic systems. nih.govresearchgate.net While aerobic degradation can lead to the complete mineralization of some HCH isomers, anaerobic processes often result in transformation to less chlorinated, but still potentially hazardous, compounds. nih.govresearchgate.net The efficiency and pathway of biodegradation are highly dependent on the specific HCH isomer, the microbial species present, and prevailing environmental conditions. acs.orgresearchgate.net The β-isomer is notably the most persistent and recalcitrant to microbial degradation due to its stable molecular structure. nih.govethz.chunipi.itengconfintl.org

Aerobic Biodegradation Pathways of Hexachlorocyclohexanes

Under aerobic conditions, bacteria have evolved specific catabolic pathways to utilize HCH isomers as a source of carbon and energy. nih.govnih.govnih.gov The most well-characterized aerobic degradation route is the "Lin pathway," initially discovered in Sphingobium japonicum UT26. nih.govnih.govasm.orgnih.gov This pathway involves a series of enzymatic reactions that sequentially dechlorinate and break down the HCH molecule. nih.govproquest.com Variants of the Lin pathway are capable of degrading the four major HCH isomers (α, β, γ, and δ), although the efficiency varies significantly among isomers and bacterial strains. nih.govnih.govasm.org The initial steps involve dehydrochlorination and hydrolytic dehalogenation, converting HCH into intermediates that can enter central metabolic pathways like the citric acid cycle. asm.orgnih.govproquest.com

Microbial Communities and Enzymatic Processes in Aerobic this compound Degradation

Aerobic degradation of HCH is predominantly carried out by Gram-negative bacteria, with members of the family Sphingomonadaceae being the most extensively studied. mdpi.com These bacteria possess a suite of enzymes, encoded by lin genes, that catalyze the breakdown of HCH. nih.gov The key enzymatic processes involve dehalogenases that remove chlorine atoms from the cyclohexane (B81311) ring. mdpi.comfrontiersin.org

The primary enzymes in the upstream Lin pathway include:

LinA (this compound Dehydrochlorinase): This enzyme initiates the degradation by catalyzing two sequential dehydrochlorination steps, removing hydrogen chloride (HCl) from γ-HCH to form γ-pentachlorocyclohexene (γ-PCCH) and subsequently 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). nih.govasm.orgresearchgate.net

LinB (Haloalkane Dehalogenase): A hydrolytic dehalogenase that converts 1,4-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.gov LinB is a key enzyme that can also act on the recalcitrant β-HCH, converting it to 2,3,4,5,6-pentachlorocyclohexanol (B1245349) (PCHL). nih.govnih.gov

LinC (Dehydrogenase): This enzyme catalyzes the dehydrogenation of 2,5-DDOL to produce 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.govfrontiersin.orgresearchgate.net

Following the formation of 2,5-DCHQ, downstream pathway enzymes (LinD, LinE, LinF, LinGH, LinJ) further metabolize the intermediates, leading to ring cleavage and eventual conversion to succinyl-CoA and acetyl-CoA, which enter the citric acid cycle. asm.orgnih.gov

Table 1: Key Enzymes in the Aerobic Lin Pathway of HCH Degradation

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| This compound Dehydrochlorinase | LinA | Dehydrochlorination | γ-HCH, α-HCH, δ-HCH | γ-PCCH, 1,4-TCDN |

| Haloalkane Dehalogenase | LinB | Hydrolytic Dechlorination | 1,4-TCDN, β-HCH, δ-HCH | 2,5-DDOL, PCHL |

| 2,5-DDOL Dehydrogenase | LinC | Dehydrogenation | 2,5-DDOL | 2,5-DCHQ |

| 2,5-DCHQ Reductase | LinD | Reductive Dechlorination | 2,5-DCHQ | Chlorohydroquinone (CHQ) |

| Ring Cleavage Dioxygenase | LinE | Ring Cleavage | CHQ | Maleylacetate (MA) |

| Maleylacetate Reductase | LinF | Reduction | Maleylacetate | β-ketoadipate |

Specific Bacterial Strains and Their Metabolic Capabilities for this compound Isomers

Several bacterial strains capable of aerobically degrading HCH isomers have been isolated and characterized, primarily from contaminated soils. mdpi.com Sphingomonads are the most prominent group, but other genera like Pseudomonas, Rhodanobacter, and Microbacterium also exhibit HCH-degrading capabilities. nih.govmdpi.comnih.gov The metabolic capacity to degrade the different isomers varies significantly among these strains, which is often attributed to sequence variations in the LinA and LinB enzymes. nih.govnih.govasm.org

Sphingobium japonicum UT26: This is the model organism for HCH degradation, from which the Lin pathway was first elucidated. It efficiently utilizes γ-HCH as a sole carbon and energy source. nih.govnih.gov Its LinB enzyme can also transform β-HCH to PCHL, although PCHL is not further metabolized by this strain. nih.gov

Sphingobium indicum B90A: This strain is known for its ability to degrade all four major HCH isomers, including the highly persistent β-HCH. researchgate.net

Microbacterium sp. ITRC1: A Gram-positive bacterium that can utilize all four major HCH isomers as its sole carbon and energy source. researchgate.net

Pseudomonas sp.: A strain isolated from sugarcane rhizosphere soil was found to readily metabolize α-, β-, and γ-HCH, leading to the eventual release of all chlorine atoms as chloride. nih.gov

Rhodanobacter lindaniclasticus: This bacterium is also known for its ability to degrade lindane. mdpi.com

Table 2: Aerobic Bacterial Strains and Their HCH Isomer Degradation Capabilities

| Bacterial Strain | Gram Stain | HCH Isomers Degraded | Reference |

| Sphingobium japonicum UT26 | Negative | γ, α, δ, β (transformation only) | nih.govnih.gov |

| Sphingobium indicum B90A | Negative | α, β, γ, δ | researchgate.net |

| Sphingobium francense Sp+ | Negative | γ, α, δ, β | mdpi.com |

| Microbacterium sp. ITRC1 | Positive | α, β, γ, δ | researchgate.net |

| Pseudomonas sp. | Negative | α, β, γ | nih.gov |

Anaerobic Biodegradation Pathways of Hexachlorocyclohexanes

Anaerobic biodegradation of HCH was initially considered the primary degradation process in the environment, particularly in flooded soils and sediments. nih.govacs.org Under anaerobic conditions, HCH isomers undergo reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced by hydrogen atoms. oup.com This transformation is generally faster than aerobic degradation for γ-HCH and α-HCH but is often incomplete, leading to the accumulation of intermediates such as tetrachlorocyclohexene (TCCH), chlorobenzene (B131634), and benzene (B151609). nih.govfrontiersin.orgresearchgate.netacs.org The β- and δ-HCH isomers are typically more resistant to anaerobic degradation than the α- and γ-isomers. nih.govacs.orgnih.gov

Reductive Dechlorination Processes of Hexachlorocyclohexanes

The central mechanism in the anaerobic breakdown of HCH is reductive dechlorination. oup.com This process can occur via several proposed reaction types, including dichloroelimination and dehydrochlorination. nih.govfrontiersin.org

Dichloroelimination: This is a major pathway where two chlorine atoms are removed from adjacent carbon atoms. For γ-HCH, this process leads to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) as a key intermediate. nih.govfrontiersin.orgnih.gov Further dichloroelimination reactions can convert γ-TCCH to dichlorocyclohexadiene and subsequently to benzene. nih.govoup.com

Dehydrochlorination: This reaction involves the removal of a hydrogen atom and a chlorine atom, forming a double bond and releasing HCl. This process can lead from intermediates like dichlorocyclohexadiene to the formation of chlorobenzene. nih.govfrontiersin.orgoup.com

Studies on β-HCH degradation have shown that it is transformed via successive dichloroelimination reactions to dichlorocyclohexadiene, which is then converted to both benzene (via another dichloroelimination) and chlorobenzene (via dehydrochlorination). nih.govoup.com Another proposed pathway suggests the formation of pentachlorocyclohexane (PCCH) followed by dichlorobenzenes and then chlorobenzene. nih.govfrontiersin.org

Anaerobic Microbial Consortia and Metabolite Formation from Hexachlorocyclohexanes

A diverse range of anaerobic and facultative anaerobic bacteria can mediate the reductive dechlorination of HCH isomers. nih.gov Unlike aerobic degradation, which can be carried out by single strains, anaerobic transformation often involves microbial consortia. researchgate.netresearchgate.net Specific pure cultures capable of HCH dechlorination have also been identified.

Isolates known to degrade HCH isomers anaerobically include species from the genera:

Clostridium (e.g., C. rectum, C. sphenoides, C. butyricum, C. pasteurianum) nih.govnih.gov

Citrobacter (e.g., C. freundii) nih.govnih.gov

Desulfovibrio (e.g., D. gigas, D. africanus) nih.gov

Desulfococcus (e.g., D. multivorans) nih.govacs.org

Dehalobacter nih.govethz.choup.com

These microbial communities transform HCH isomers into a variety of metabolites. The primary end products of anaerobic HCH degradation are typically benzene and chlorobenzene. nih.govresearchgate.netethz.chresearchgate.net

Table 3: Anaerobic Bacteria and Metabolites from HCH Isomer Degradation

| Bacterial Group/Species | HCH Isomers Degraded | Key Intermediate(s) | Final Metabolite(s) | Reference |

| Clostridium spp. | γ, α, β, δ | γ-TCCH | Not fully identified | nih.govnih.gov |

| Dehalobacter sp. (coculture) | β-HCH | Dichlorocyclohexadiene | Benzene, Chlorobenzene | ethz.choup.com |

| Desulfococcus multivorans | γ-HCH | γ-TCCH | Benzene, Chlorobenzene | nih.govacs.org |

| Desulfovibrio gigas | γ-HCH | γ-TCCH | Benzene, Chlorobenzene | nih.govacs.org |

| Anaerobic Consortia | α, β, γ, δ | TCCH | Benzene, Monochlorobenzene | researchgate.net |

Enantioselective Biodegradation of Chiral this compound Isomers

Among the major HCH isomers, α-HCH is chiral, existing as two enantiomers, (+)-α-HCH and (-)-α-HCH. oup.comresearchgate.net Technical HCH contains a racemic mixture of these, meaning there are equal amounts of each enantiomer. acs.org Abiotic degradation processes like hydrolysis and photolysis are generally not enantioselective. oup.com However, microbial degradation can be highly enantioselective, where microorganisms preferentially metabolize one enantiomer over the other. chromatographyonline.com This selective biodegradation provides a powerful tool for tracing the fate and assessing the natural attenuation of α-HCH in the environment. nih.gov

Research has consistently shown that the (-)-α-HCH enantiomer is often preferentially degraded in various environmental matrices. In a study of a contaminated groundwater plume, 78% of samples showed enantioselective degradation, with enantiomer fractions (EFs) ranging from 0.500 to as high as 0.890, indicating preferential degradation of the (–)-α-HCH enantiomer. acs.orgnih.gov This process is attributed to the activity of anaerobic bacteria under conditions conducive to biodegradation. acs.orgnih.gov Similarly, enantioselective degradation has been observed in aquatic systems, with the greatest degradation found in nutrient-poor arctic lakes where there is high contact between the chemical and sediment. oup.com The analysis of enantiomeric signatures can, therefore, help distinguish between atmospheric transport from new sources (which would be racemic) and revolatilization of aged residues from past applications (which would be non-racemic). researchgate.net

Table 1: Enantiomeric Fractions (EFs) of α-HCH in Various Environmental Media

An EF of 0.5 indicates a racemic mixture. Values > 0.5 indicate a depletion of (-)-α-HCH, while values < 0.5 indicate a depletion of (+)-α-HCH.

| Environment | Location/Condition | Observed Enantiomer Fraction (EF) Range | Preferentially Degraded Enantiomer | Reference |

|---|---|---|---|---|

| Groundwater | Contaminated Site, Florida (Neutral pH lobe) | 0.500 - 0.890 | (-)-α-HCH | acs.orgnih.gov |

| Groundwater | Contaminated Site, Florida (Acidic pH lobe) | 0.495 - 0.512 | Minimal/No Enantioselective Degradation | acs.orgnih.gov |

| Air | Baltic Sea | < 0.500 | (+)-α-HCH | nih.gov |

| Air | Mediterranean Sea | > 0.500 | (-)-α-HCH | nih.gov |

| Aquatic Systems | High Arctic Lakes | 0.31 - 0.7 | Varies, but significant enantioselective degradation | oup.com |

Abiotic Transformation Processes of Hexachlorocyclohexanes

Abiotic processes, which are non-biological, also contribute to the transformation of HCH isomers in the environment, primarily through hydrolysis and photolysis. cdc.gov The rates of these transformations are highly dependent on the specific isomer and environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. HCH isomers can undergo hydrolysis, although the process is generally slow under neutral environmental conditions. nih.govnih.gov The rate of hydrolysis is significantly influenced by pH, with degradation being much faster under alkaline conditions. nih.gov The structure of the isomer plays a key role in its susceptibility to hydrolysis; for instance, the β-HCH isomer is the most recalcitrant, partly due to its stable equatorial chlorine atom arrangement, making it resistant to degradation. researchgate.netresearchgate.net In contrast, γ-HCH degradation can be sped up by several orders of magnitude under alkaline conditions. nih.gov

Table 2: Hydrolysis Half-Lives of HCH Isomers Under Various Conditions

The half-life is the time required for the concentration of a substance to decrease to half of its initial value.

| HCH Isomer | pH | Temperature | Reported Half-Life | Reference |

|---|---|---|---|---|

| α-HCH | 7 | Not Specified | 1.2 years | nih.gov |

| α-HCH | 8 | Not Specified | 0.8 years | nih.gov |

| α-HCH | 9 | Not Specified | 30 days | nih.gov |

| γ-HCH (Lindane) | 5 | Not Specified | 936 hours (~39 days) | nih.gov |

| γ-HCH (Lindane) | 7 | Not Specified | 4331 hours (~180 days) | nih.gov |

| γ-HCH (Lindane) | 9 | Not Specified | 92 hours (~4 days) | nih.gov |

| γ-HCH (Lindane) | 10 | 30°C | Speeds up by ~5 orders of magnitude compared to neutral | nih.gov |

Photochemical transformation, or photolysis, involves the degradation of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant fate pathway for HCH isomers in surface waters and on surfaces like soil or plants. cdc.govtandfonline.com Photolysis can lead to the dechlorination or isomerization of HCH molecules.

Studies have shown that α-HCH is the most photochemically stable isomer. tandfonline.com Conversely, γ-HCH can undergo photoisomerization to the more stable α-form, which may contribute to the higher-than-expected levels of α-HCH in some environmental compartments. tandfonline.com The environmental medium strongly influences photochemical reactions. For example, the degradation of β-HCH under UV irradiation is approximately 24 times faster in snow than in ice. colab.ws The transformation products can also vary with the medium; in snow, β-HCH primarily isomerizes to α-HCH, whereas in ice, it undergoes dechlorination to form pentachlorocyclohexene in addition to isomerization. colab.ws

Mobility and Leaching of Hexachlorocyclohexanes in Environmental Media

The movement and distribution of this compound (HCH) isomers in the environment are governed by a combination of their distinct physical and chemical properties and various environmental factors. Once introduced into the environment, HCHs can be transported between different media, including soil, water, and air. cdc.gov Their relatively high volatility facilitates global transport, leading to their detection in remote locations like the Arctic. acs.orgrmit.edu.vnlindane.org The processes of leaching from soil into groundwater and volatilization from soil and water surfaces into the atmosphere are critical pathways that determine their environmental fate, persistence, and potential for exposure. cdc.govepa.gov

Soil-Water Partitioning and Groundwater Transport of Hexachlorocyclohexanes

The mobility of HCH isomers in soil and their potential to contaminate groundwater are largely controlled by their partitioning behavior between the soil matrix and water. This partitioning is described by the soil-water distribution coefficient (Kd), which is influenced by the soil's organic carbon content. ladwp.com Consequently, the soil organic carbon-water (B12546825) partition coefficient (Koc) is often used to compare the sorption potential of different chemicals across various soil types. cdc.govladwp.com

HCH isomers exhibit low to moderate mobility in soils, with a potential to leach into groundwater. cdc.gov The extent of sorption to soil particles varies among the isomers, influencing their transport velocity relative to water flow. Desorption experiments with a sandy loam soil slurry have shown isomeric differences in desorption capacity, following the order α-HCH ≥ γ-HCH > δ-HCH > β-HCH. cdc.gov This indicates that β-HCH tends to be the most strongly sorbed and therefore the least mobile isomer, a factor contributing to its persistence in contaminated soils.

Research has quantified the partitioning coefficients for several HCH isomers in various soil and sediment types. For instance, in a laboratory sediment/water system, the Koc values for α-HCH and γ-HCH were found to be similar under both aerobic and anaerobic conditions, ranging from 617 to 694. cdc.gov A study on a mineral soil with 1.26% organic carbon measured the Koc of γ-HCH as 832, while in a sandy soil, a higher Koc of 3,362 was observed. cdc.gov In contrast, a mixture of HCH isomers (α, β, γ, and δ) showed very strong sorption to a soil from Nagpur, India, with a Koc value of 54,000. cdc.gov The presence of HCH isomers as components of a Dense Non-Aqueous Phase Liquid (DNAPL), a liquid waste from lindane production, poses a significant and persistent source of groundwater contamination as the compounds slowly partition into the water phase. lifesurfing.eu The transport of these compounds to groundwater justifies the high levels of HCHs often found at former production sites. lifesurfing.eu

Partitioning Coefficients for this compound Isomers

| Isomer | Soil/Sediment Type | Organic Carbon (%) | Koc (L/kg) | Kd (L/kg) | Reference |

|---|---|---|---|---|---|

| α-HCH | Laboratory Sediment (aerobic) | 2.18 | 681 | - | cdc.gov |

| α-HCH | Laboratory Sediment (anaerobic) | 2.18 | 617 | - | cdc.gov |

| γ-HCH | Laboratory Sediment (aerobic) | 2.18 | 641 | - | cdc.gov |

| γ-HCH | Laboratory Sediment (anaerobic) | 2.18 | 694 | - | cdc.gov |

| γ-HCH | Mineral Soil | 1.26 | 832 | - | cdc.gov |

| γ-HCH | Sugarcane Sediment | 0.44 | 2,164 | - | cdc.gov |

| γ-HCH | Sandy Soil | 0.105 | 3,362 | 3.53 | cdc.gov |

| HCH Mixture (α, β, γ, δ) | Nagpur, India Soil | 0.387 | 54,000 | - | cdc.gov |

Volatilization from Environmental Compartments for Hexachlorocyclohexanes

Volatilization is a significant process for the dispersion of HCH isomers from soil and water surfaces into the atmosphere. usda.gov This tendency to partition from a liquid or solid phase into the air is quantified by the Henry's Law constant (H), which differs among the isomers. cdc.govresearchgate.net The relatively high volatility of HCHs contributes to their long-range atmospheric transport and subsequent deposition in ecosystems far from their original source. rmit.edu.vnlindane.orgsemanticscholar.org

The Henry's Law constants for HCH isomers are temperature-dependent; they decrease as temperatures drop. researchgate.netpops.int This property leads to a phenomenon known as "cold condensation," where HCHs volatilize in warmer regions, travel through the atmosphere, and then condense and deposit in colder, higher-latitude environments like the Arctic. pops.int Of the isomers, β-HCH has the lowest Henry's Law constant, making it more susceptible to removal from the atmosphere by precipitation during rainfall events. researchgate.net

Henry's Law Constants for this compound Isomers

| Isomer | Henry's Law Constant (atm·m³/mol) | Reference |

|---|---|---|

| α-HCH | 6.86 x 10⁻⁶ | cdc.gov |

| β-HCH | 4.5 x 10⁻⁷ | cdc.gov |

| γ-HCH | 3.5 x 10⁻⁶ | cdc.gov |

| δ-HCH | 2.1 x 10⁻⁷ | cdc.gov |

The rate of volatilization from soil is influenced by several factors, including soil type, moisture content, and temperature. For γ-HCH, volatilization half-lives from soil surfaces in a laboratory system ranged from 2.3 to 24.8 days, with warmer temperatures decreasing the half-life. cdc.gov The addition of moisture to soil can also increase volatilization. cdc.gov One study observed a six-fold increase in γ-HCH volatilization from soil when the temperature was raised from 15 to 45°C. cdc.gov Field studies have confirmed significant evaporative losses; for example, after applying γ-HCH to fields, 54% was lost to evaporation within 24 hours. cdc.gov For compounds with a high Henry's Law constant like lindane (γ-HCH), the rate of volatilization is primarily controlled by their movement and diffusion within the soil to the surface, rather than by the air-boundary layer above the soil. usda.gov

Ecotoxicological and Human Health Implications of Hexachlorocyclohexane Isomers

Molecular and Cellular Mechanisms of Hexachlorocyclohexane (B11772) Toxicity

The toxic effects of HCH isomers are multifaceted, stemming from their interference with fundamental cellular processes. These mechanisms range from disruption of neurotransmitter systems to the induction of oxidative stress, ultimately leading to cellular dysfunction and organ damage.

The primary neurotoxic effects of HCH isomers are mediated through their interaction with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system. dss.go.thwikipedia.orgpops.int

Gamma-Aminobutyric Acid (GABA) Receptors: The γ-HCH isomer, lindane, is a neurotoxin that acts as an antagonist of the GABA-A receptor-chloride channel complex. wikipedia.orgdrugbank.com It binds to the picrotoxin (B1677862) binding site, blocking the GABA-gated chloride channel. drugbank.comagriscigroup.us This inhibition of GABAergic neurotransmission reduces neuronal inhibition, leading to hyperexcitation of the central nervous system, which can manifest as tremors, ataxia, convulsions, and seizures. dss.go.thwikipedia.org In contrast, the α-, β-, and δ-HCH isomers are considered central nervous system depressants. dss.go.th Competitive binding studies have shown that α- and δ-HCH are significantly less potent in inhibiting binding to the GABA receptor compared to the convulsant γ-isomer, while β-HCH is inactive in this regard. dss.go.th

Glycine (B1666218) Receptors: Research also suggests that lindane can inhibit glycine receptors, which are another type of inhibitory receptor in the central nervous system. agriscigroup.usnih.gov This action could also contribute to the neuronal hyperexcitability observed with lindane exposure. nih.gov

The differential effects of HCH isomers on neurotransmitter systems are summarized in the table below.

| Isomer | Effect on Central Nervous System | Potency at GABA Receptor |

| γ-HCH (Lindane) | Stimulant, Convulsant | High |

| α-HCH | Depressant | 15-30 times less potent than γ-HCH |

| β-HCH | Depressant | Inactive |

| δ-HCH | Depressant | 15-30 times less potent than γ-HCH |

Mitochondrial Dysfunction: Lindane has been shown to act as a metabolic disruptor by impairing mitochondrial function. nih.gov Studies on the hepatocarcinoma cell line HepG2 revealed that exposure to lindane at plasmatic concentrations led to an increase in maximal respiratory capacity and intracellular ATP. nih.gov However, it also decreased the coupling of respiration to ATP synthesis, suggesting an uncoupling effect. nih.gov Some fungicides are known to interfere with the electron transport chain in the mitochondria, inhibiting energy production. beyondpesticides.org

Enzyme Induction and Inhibition: HCH isomers are known to induce hepatic microsomal enzymes, particularly the cytochrome P-450 system. nih.govinchem.org This induction can lead to an increased rate of superoxide (B77818) radical generation. nih.gov In animal studies, ingestion of α-, β-, and γ-HCH resulted in increased microsomal activity. inchem.org Conversely, HCH can also inhibit the activity of certain enzymes. For instance, inhibition of Mg²⁺ATPase activity has been observed in rat liver tissue, suggesting this enzyme's sensitivity to γ-HCH. inchem.org

Several HCH isomers have been identified as endocrine-disrupting chemicals, capable of interfering with the normal functioning of hormone receptors.

Estrogenic Activity: Both lindane and β-HCH have demonstrated estrogenic activity. pops.int In rodents, this has been associated with a reduction in testes weight, disruption of the estrous cycle, and decreased pituitary and uterine weight. pops.int Lindane has also been shown to induce the production of vitellogenin, an egg yolk protein, in male fish, which is a biomarker for estrogenic effects. pops.intlindane.org However, some studies suggest that lindane may also possess anti-estrogenic properties, blocking the response of estrogen-dependent tissues to estradiol. pops.int

Androgenic Activity: HCH isomers can also modulate androgen receptor (AR) activity. nih.gov The γ-HCH isomer has been shown to bind to the AR in the rat prostate and inhibit the binding of dihydrotestosterone (B1667394). nih.gov Studies on the α-HCH enantiomers revealed that while they did not directly activate the AR, they significantly suppressed its activity in the presence of the natural ligand dihydrotestosterone in a concentration-dependent manner. nih.govceitec.eu The β-HCH isomer has been linked to reproductive toxicity in male rats, characterized by reduced seminiferous tubule size and a decreased number of interstitial cells. nih.gov

The following table summarizes the endocrine-disrupting effects of HCH isomers.

| Isomer | Receptor Activity | Observed Effects |

| γ-HCH (Lindane) | Estrogenic, Anti-androgenic | Disruption of estrous cycle, reduced testes weight, inhibition of dihydrotestosterone binding. pops.intnih.gov |

| β-HCH | Estrogenic | Disruption of estrous cycle, reproductive toxicity in males. pops.intnih.gov |

| α-HCH | Anti-androgenic | Suppression of androgen receptor activity. nih.gov |

The genotoxic and mutagenic potential of HCH isomers has been a subject of extensive research, with varying results depending on the isomer and the test system.

DNA Damage: Some studies have indicated that lindane can induce DNA damage. For example, it has been shown to cause DNA damage in cultures of rat and human nasal and gastric mucosa cells. nih.govtandfonline.com However, other standard in vitro and in vivo mutagenicity assays have not shown any genotoxic effects of lindane. nih.gov

Chromosomal Aberrations: Lindane has been shown to induce some changes in the chromosomes of cultured human lymphocytes. orst.edu However, an in vivo study on rat leukocytes did not find chromosomal abnormalities after a single administration. orst.edu No significant increase in the frequency of chromosome aberrations was observed in humans occupationally exposed to γ-HCH. tandfonline.com

Mutagenicity: Most tests on mice and microorganisms have not shown mutagenicity for lindane. orst.edu It was not found to be mutagenic in the host-mediated assay with Salmonella typhimurium or Serratia marcescens. nih.gov

Isomer-Specific Effects: The genotoxicity of HCH varies among its isomers. Studies on human lymphocyte cells showed that γ-HCH has genotoxic potential, particularly at higher concentrations. tandfonline.com β-HCH showed a weak genotoxic potential only at the highest tested concentration, while α-HCH was found to be non-genotoxic under the experimental conditions. tandfonline.com

A significant mechanism of HCH toxicity involves the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. nih.govscies.org

Reactive Oxygen Species (ROS) Generation: HCH isomers can trigger the generation of ROS and other free radical intermediates by interacting with cell membranes. makhillpublications.co The induction of the cytochrome P-450 system by lindane can lead to enhanced rates of superoxide radical generation. nih.gov

Lipid Peroxidation: The generated ROS can attack lipids in cell membranes, leading to lipid peroxidation. nih.govnih.gov Increased lipid peroxidation has been observed in the liver and testes of rats treated with HCH. nih.govnih.gov

Alteration of Antioxidant Defenses: HCH exposure can also compromise the cellular antioxidant defense system. nih.gov Studies have shown a decrease in the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase in response to HCH. nih.govnih.gov The levels of non-enzymatic antioxidants like glutathione and ascorbic acid have also been found to be reduced. nih.gov

Organ-Specific Toxicological Research on this compound Isomers

The toxic effects of HCH isomers are not uniformly distributed throughout the body, with certain organs exhibiting greater susceptibility.

Liver: The liver is a primary target organ for HCH toxicity. cdc.govnih.gov Studies in animals have shown that α-, β-, and γ-HCH can cause various hepatic effects, including increased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, and bile duct proliferation. cdc.govnih.gov Chronic exposure to technical-grade HCH and its isomers has been linked to the development of liver tumors in mice. cdc.govdss.go.th The α-HCH isomer is considered the most tumorigenic in mice. dss.go.th The hepatotoxicity of lindane is thought to be mediated, in part, by the induction of oxidative stress. nih.gov

Nervous System: As discussed in section 4.1.1, the central nervous system is highly sensitive to the effects of HCH, particularly the γ-isomer. dss.go.thwikipedia.org Clinical signs of neurotoxicity in animals include seizures, convulsions, hyperactivity, and ataxia. cdc.gov Developmental neurotoxicity has also been observed, with in utero or early life exposure to γ-HCH leading to seizures, effects on motor activity, and changes in neurotransmitter levels. cdc.gov

Kidney: HCH isomers can also induce renal toxicity. Dietary intake of β- or γ-HCH has been shown to cause glucosuria in rats without altering blood glucose levels, indicating a renal tubular effect. dss.go.th Histological studies have revealed degenerative changes in the renal tubules of rats treated with β-HCH. dss.go.th

Reproductive System: The reproductive system is another target for HCH-induced toxicity. nih.gov In male rats, lindane has been shown to cause atrophy of the testes and degeneration of seminiferous tubules and Leydig cells. orst.edu In females, it can cause disturbances in the estrus cycle, lengthen gestation time, and increase fetal mortality. orst.edunih.gov These effects are linked to its endocrine-disrupting properties. nih.gov

Hematological System: HCH exposure has been associated with effects on the hematological system. agriscigroup.us A study of agricultural workers found changes in hemoglobin as an early effect of HCH exposure. agriscigroup.us In vitro studies have shown that lindane can inhibit the development of granulocyte and macrophage progenitors. agriscigroup.us

Hepatic Toxicity of Hexachlorocyclohexanes

The liver is a primary target organ for the toxicity of this compound (HCH) isomers. cdc.gov Both human and animal studies have demonstrated the potential for these compounds to induce a range of hepatic effects. cdc.gov Exposure to technical-grade HCH and its individual isomers, including alpha (α-HCH), beta (β-HCH), and gamma (γ-HCH, also known as lindane), has been linked to liver damage. cdc.govinchem.orgcdc.gov

Animal studies provide substantial evidence of HCH-induced hepatotoxicity. cdc.gov Observed effects in rodents following oral exposure to various HCH isomers include increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), necrosis (cell death), fatty degeneration, and proliferation of the bile duct. cdc.govnih.gov Specifically, α-HCH has been shown to cause these effects in rats, mice, and hamsters in intermediate and chronic duration studies. cdc.govnih.gov Similarly, β-HCH is associated with liver toxicity in animals, being one of its most sensitive effects. cdc.govnih.gov Oral exposure to γ-HCH has resulted in increased serum enzymes indicative of liver injury, elevated serum lipids, and various histopathological changes in the liver of rats, mice, and rabbits. cdc.gov

The mechanisms underlying the hepatic toxicity of HCH isomers are multifaceted. For γ-HCH, it is suggested that it interferes with the liver's oxidative capacity and glutathione metabolism. inchem.orginchem.org Another proposed mechanism involves increased lipid metabolism. inchem.orginchem.org Furthermore, HCH has been shown to induce hepatic oxidative enzymes. inchem.org

In humans, while the data is less extensive, there are indications of liver effects. cdc.gov Workers occupationally exposed to technical-grade HCH, primarily through inhalation, have shown increased levels of liver enzymes. inchem.org Chronic exposure to lindane in humans has also been associated with effects on the liver. epa.gov

Table 1: Summary of Hepatic Effects of HCH Isomers in Animal Studies

| HCH Isomer | Animal Model | Observed Hepatic Effects |

|---|---|---|

| α-HCH | Rats, Mice, Hamsters | Increased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, bile duct proliferation. cdc.govnih.gov |

| β-HCH | Rodents | Liver toxicity is a primary sensitive effect. cdc.govnih.gov |

| γ-HCH (Lindane) | Rats, Mice, Rabbits | Increased serum enzymes, increased serum lipids, hepatocellular hypertrophy, vacuolar degeneration, necrosis. cdc.gov |

| Technical-Grade HCH | Rodents | Supporting evidence for various hepatic effects. cdc.gov |

Neurological Effects of Hexachlorocyclohexanes

The central nervous system is a significant target for the toxic effects of HCH isomers. inchem.org The different isomers, however, exhibit varying qualitative and quantitative biological activities. inchem.org The α- and γ-isomers are known to be central nervous system stimulants, capable of causing violent, epileptiform convulsions. inchem.org In contrast, the β- and δ-isomers generally act as depressants on the central nervous system. inchem.org